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Cat. No.: B10829034 Get Quote

MMB-5Br-INACA: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

Abstract
MMB-5Br-INACA has emerged as a significant compound within the landscape of synthetic

cannabinoids, primarily functioning as a precursor in the synthesis of more potent, "tailed"

analogues. This technical guide provides a comprehensive overview of MMB-5Br-INACA,

detailing its chemical and physical properties, synthesis, analytical methodologies,

pharmacology, and metabolic fate. The information is intended to serve as a foundational

resource for researchers, scientists, and drug development professionals engaged in the study

of synthetic cannabinoids.

Chemical and Physical Properties
MMB-5Br-INACA, systematically named methyl (2S)-2-[(5-bromo-1H-indazole-3-

carbonyl)amino]-3,3-dimethylbutanoate, is an indazole-3-carboxamide derivative. A key

structural feature is the absence of an N-alkyl "tail" group, which is characteristic of many highly

potent synthetic cannabinoid receptor agonists (SCRAs)[1]. This structural characteristic

underpins its primary role on the illicit market as a precursor, often sold in "chemistry kits" for
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the end-user to complete the synthesis of a more potent cannabinoid by adding an alkyl "tail"[2]

[3].

The chemical and physical properties of MMB-5Br-INACA are summarized in the table below.

Property Value Reference

IUPAC Name

methyl (2S)-2-[(5-bromo-1H-

indazole-3-

carbonyl)amino]-3,3-

dimethylbutanoate

Synonyms
5Br-MDMB-INACA, MDMB-5-

bromo-INACA

Molecular Formula C15H18BrN3O3

Molecular Weight 368.23 g/mol

Appearance Solid substance

Solubility

DMF: 14 mg/mL, DMSO: 14

mg/mL, Ethanol: 14 mg/mL,

PBS (pH 7.2): 0.20 mg/mL

Synthesis
The synthesis of MMB-5Br-INACA generally involves the coupling of two key intermediates: 5-

bromo-1H-indazole-3-carboxylic acid and methyl L-tert-leucinate. While detailed, step-by-step

protocols for the direct synthesis of MMB-5Br-INACA are not readily available in the reviewed

literature, the general procedure for the synthesis of indazole-3-carboxamide synthetic

cannabinoids can be inferred. This typically involves an amide coupling reaction.

The subsequent conversion of MMB-5Br-INACA to a more potent, "tailed" synthetic

cannabinoid is achieved through a standard N-alkylation reaction. This involves the

deprotonation of the nitrogen at the 1-position of the indazole ring using a base, which creates

a nucleophilic anion that can then react with an alkyl halide to introduce the "tail".

Below is a diagram illustrating the general synthesis pathway.
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General synthesis pathway for a tailed synthetic cannabinoid from MMB-5Br-INACA.

Analytical Methodologies
The accurate identification and quantification of MMB-5Br-INACA in various matrices are

crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS)

and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are the

most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Solid Materials (e.g., plant matter, powders): Extraction with an organic solvent such as

methanol is typically performed. For complex matrices, a multi-step acid/base extraction may

be necessary to isolate the analyte.

Liquid Samples (e.g., e-liquids): A simple dilution with methanol may be sufficient.
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Instrumentation and Parameters:

Parameter Value

Instrument
Agilent 5975 Series GC/MSD System or

equivalent

Column
Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or

equivalent

Carrier Gas Helium

Injection Port Temp. 265 °C

Injection Mode Splitless

Oven Program Initial temp 50°C, ramp to 340°C

Transfer Line Temp. 300 °C

MS Source Temp. 230 °C

MS Quad Temp. 150 °C

Mass Scan Range 40-550 m/z

Data Interpretation: Identification is confirmed by comparing the retention time and mass

spectrum of the sample to a certified reference standard. The mass spectrum of MMB-5Br-
INACA will exhibit a characteristic isotopic pattern due to the presence of the bromine atom.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)
Sample Preparation: Samples are typically prepared by dilution in a suitable solvent, such as

methanol.

Instrumentation and Parameters:
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Parameter Value

Instrument Sciex TripleTOF 5600+ or equivalent

Column
Phenomenex® Kinetex C18 (50 mm x 3.0 mm,

2.6 µm)

Mobile Phase A 10 mM Ammonium formate, pH 3.0

Mobile Phase B
0.1% Formic acid in Acetonitrile/Methanol

(50:50)

Gradient
Initial 95% A, ramp to 5% A over 13 min, return

to 95% A at 15.5 min

Injection Volume 10 µL

TOF MS Scan Range 100-510 Da

Retention Time Approximately 9.01 min

The following diagram illustrates a general experimental workflow for the analysis of MMB-5Br-
INACA.
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A general experimental workflow for the analysis of MMB-5Br-INACA.

Pharmacology
Despite its primary role as a precursor, the (S)-enantiomer of MMB-5Br-INACA demonstrates

activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). However, its

potency is significantly lower compared to its "tailed" counterparts.

The pharmacological activity of MMB-5Br-INACA has been characterized using in vitro

functional assays, such as β-arrestin 2 recruitment assays. These assays measure the ability of

a compound to activate the receptor and trigger a downstream signaling cascade.

Quantitative Pharmacological Data:

Compound Receptor Assay EC50 (nM)
Efficacy
(%Emax)

Reference

(S)-MDMB-

5Br-INACA
CB1

β-arrestin 2

Recruitment
2203 360%

(S)-MDMB-

5Br-INACA
CB1

β-arrestin 2

Recruitment
464 ± 190 3.4%

(S)-MDMB-

5Br-INACA
CB2

β-arrestin 2

Recruitment
22.5 124%

Note: The conflicting efficacy data for the CB1 receptor may be due to different experimental

conditions or methodologies.

The activation of cannabinoid receptors by an agonist like MMB-5Br-INACA initiates a

downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase,

modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK)

pathways.

The following diagram illustrates a simplified cannabinoid receptor signaling pathway.
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A simplified cannabinoid receptor signaling pathway.

Metabolism
The in vitro metabolism of MMB-5Br-INACA has been studied to identify potential biomarkers

for its consumption. The primary metabolic pathway identified is ester hydrolysis. This

biotransformation is a common metabolic route for synthetic cannabinoids containing an ester

linkage. The resulting metabolite can then undergo further modifications. It is important to note

that glucuronidation has been observed to be more common for "tail-less" analogs like MMB-
5Br-INACA compared to their "tailed" counterparts.

Conclusion
MMB-5Br-INACA serves as a critical precursor in the illicit synthesis of potent synthetic

cannabinoids. Its unique "tail-less" structure distinguishes it from many highly active SCRAs,

yet it retains a degree of activity at cannabinoid receptors. The analytical methods detailed in

this guide provide a robust framework for its identification in various matrices. A thorough

understanding of its pharmacology and metabolism is essential for the forensic and research

communities to address the challenges posed by the evolving landscape of new psychoactive

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10829034?utm_src=pdf-body-img
https://www.benchchem.com/product/b10829034?utm_src=pdf-body
https://www.benchchem.com/product/b10829034?utm_src=pdf-body
https://www.benchchem.com/product/b10829034?utm_src=pdf-body
https://www.benchchem.com/product/b10829034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substances. Further research is warranted to fully elucidate its synthetic pathways and to

obtain a more comprehensive pharmacological profile, including binding affinity data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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